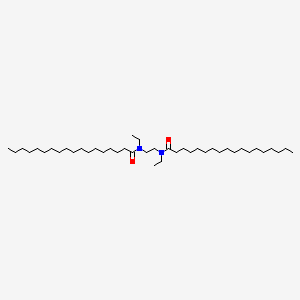
Octadecanamide, N,N'-1,2-ethanediylbis[N-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Ethane-1,2-diylbis(N-ethylstearamide): is a chemical compound with the molecular formula C42H84N2O2This compound is characterized by its long aliphatic chains and amide functional groups, making it a significant molecule in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Ethane-1,2-diylbis(N-ethylstearamide) typically involves the reaction of ethylenediamine with stearic acid derivatives. The process includes:
Amidation Reaction: Ethylenediamine reacts with stearic acid or its derivatives under controlled conditions to form the desired bis-amide.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of N,N’-Ethane-1,2-diylbis(N-ethylstearamide) is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-Ethane-1,2-diylbis(N-ethylstearamide) can undergo oxidation reactions, particularly at the amide nitrogen or the aliphatic chains.
Reduction: Reduction reactions can target the amide groups, converting them to amines under specific conditions.
Substitution: The compound can participate in substitution reactions, especially at the amide nitrogen, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Oxidized amides or carboxylic acids.
Reduction Products: Amines.
Substitution Products: N-substituted amides.
Scientific Research Applications
Chemistry: N,N’-Ethane-1,2-diylbis(N-ethylstearamide) is used as a surfactant and emulsifying agent in various chemical formulations. Its ability to stabilize emulsions makes it valuable in the production of cosmetics and personal care products .
Biology: In biological research, this compound is utilized for its biocompatibility and ability to form stable complexes with biomolecules. It is often used in the formulation of drug delivery systems and as a stabilizer for proteins and enzymes .
Industry: In industrial applications, this compound is used as a lubricant and anti-wear agent in the formulation of high-performance greases and oils. Its long aliphatic chains provide excellent lubrication properties, reducing friction and wear in mechanical systems .
Mechanism of Action
The mechanism of action of N,N’-Ethane-1,2-diylbis(N-ethylstearamide) involves its interaction with various molecular targets. The compound’s long aliphatic chains allow it to integrate into lipid bilayers, enhancing membrane stability and fluidity. Additionally, its amide groups can form hydrogen bonds with proteins and other biomolecules, stabilizing their structures and functions .
Comparison with Similar Compounds
N,N’-Ethane-1,2-diylbis(N-methylformamide): Similar in structure but with shorter aliphatic chains.
N,N’-Ethane-1,2-diylbis(N-ethylbenzamide): Contains aromatic rings instead of aliphatic chains
Uniqueness: N,N’-Ethane-1,2-diylbis(N-ethylstearamide) is unique due to its long aliphatic chains, which provide superior lubrication and emulsifying properties compared to its shorter-chain or aromatic counterparts. This makes it particularly valuable in applications requiring high stability and performance .
Properties
CAS No. |
61702-61-2 |
|---|---|
Molecular Formula |
C42H84N2O2 |
Molecular Weight |
649.1 g/mol |
IUPAC Name |
N-ethyl-N-[2-[ethyl(octadecanoyl)amino]ethyl]octadecanamide |
InChI |
InChI=1S/C42H84N2O2/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41(45)43(7-3)39-40-44(8-4)42(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h5-40H2,1-4H3 |
InChI Key |
SBNDFCBFYATLME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CC)CCN(CC)C(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















